molecular formula C23H22N2O7S B11127881 N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11127881
M. Wt: 470.5 g/mol
InChI Key: YHHFXRQYGSFCSA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and phenoxyacetamide intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and phenoxyacetamide analogs. Examples include:

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H22N2O7S

Molecular Weight

470.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C23H22N2O7S/c1-15-11-19(33(27,28)25-16-3-6-18(29-2)7-4-16)8-10-20(15)30-13-23(26)24-17-5-9-21-22(12-17)32-14-31-21/h3-12,25H,13-14H2,1-2H3,(H,24,26)

InChI Key

YHHFXRQYGSFCSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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